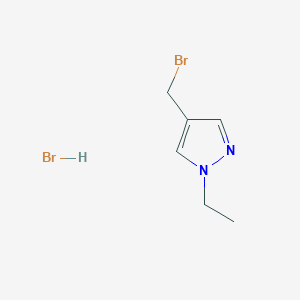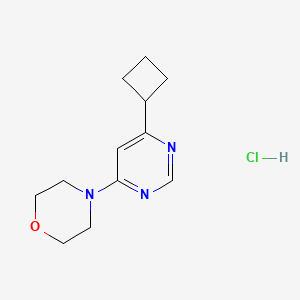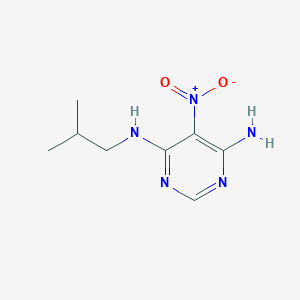
4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)pyridine hydrobromide, a compound similar to the one you’re asking about, is a substituted pyridine . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with diamines . For example, 4-(Bromomethyl)pyridine hydrobromide may be used in the preparation of various derivatives .Molecular Structure Analysis
The molecular formula for 4-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.93 .Chemical Reactions Analysis
The bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Physical And Chemical Properties Analysis
4-(Bromomethyl)pyridine hydrobromide is a solid at 20 degrees Celsius . It is soluble in water . Its melting point ranges from 185.0 to 191.0 degrees Celsius .Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
A study by Trofimenko et al. (2007) explores the tautomerism of 4-bromo substituted 1H-pyrazoles, including compounds similar to 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide. This research provides insight into the tautomeric preferences in the solid state and in solution, supported by multinuclear magnetic resonance spectroscopy and X-ray crystallography, offering valuable information for chemical synthesis and design applications (Trofimenko et al., 2007).
Synthesis of Pyrazole Derivatives
Martins et al. (2013) describe the use of brominated precursors in the synthesis of various pyrazole derivatives. This work demonstrates the versatility of brominated pyrazole compounds as intermediates for producing compounds with potential applications in medicinal chemistry and materials science (Martins et al., 2013).
Biological Activity Evaluation
Faidallah et al. (2016) conducted a study on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents. This research illustrates the biomedical applications of pyrazole derivatives, highlighting the compound's role in the development of new therapeutic agents (Faidallah et al., 2016).
Application in Organic Synthesis
A study by Shahrisa et al. (2000) on the synthesis of 4H-Pyran-4-one derivatives showcases the utility of bromomethylated pyrazoles in constructing complex organic molecules, further underscoring the compound's significance in synthetic organic chemistry (Shahrisa et al., 2000).
Antimicrobial Activity
Research by Pundeer et al. (2013) into the synthesis and evaluation of antibacterial and antifungal activities of new pyrazole derivatives, including this compound, highlights the compound's potential in developing new antimicrobial agents (Pundeer et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-1-ethylpyrazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-2-9-5-6(3-7)4-8-9;/h4-5H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJRHCBRPKSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676517.png)
![3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2676519.png)

![1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2676521.png)

![Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2676526.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)


![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2676534.png)
![4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676535.png)


